2-({2-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarbonitrile
Description
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Properties
IUPAC Name |
2-[2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethylamino]-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2S/c19-14-3-1-2-12(8-14)18-22-15(11-26-18)6-7-21-17-5-4-16(23(24)25)9-13(17)10-20/h1-5,8-9,11,21H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGCJTHDTKHJBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CCNC3=C(C=C(C=C3)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({2-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarbonitrile (CAS No. 861207-09-2) is a thiazole derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, along with relevant case studies and research findings.
- Molecular Formula : C₁₆H₁₃ClN₄O₂S
- Molecular Weight : 360.82 g/mol
- Structural Features : The compound contains a thiazole ring, a nitro group, and a chlorophenyl substituent, contributing to its biological activity.
Biological Activity Overview
Research has indicated that thiazole derivatives exhibit a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound in focus has been evaluated for its effects on various cell lines and pathogens.
Antimicrobial Activity
In vitro studies have shown that thiazole derivatives can inhibit the growth of various bacteria and fungi. For instance:
- Against Mycobacterium tuberculosis : A related thiazole derivative demonstrated significant inhibitory activity, suggesting that the compound may have similar effects against this pathogen .
- Antibacterial Properties : Compounds with similar structural motifs have shown effectiveness against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various assays:
- Cell Line Studies : The compound was tested on human cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer), showing dose-dependent cytotoxic effects .
- Mechanism of Action : It is hypothesized that the nitro group may play a role in inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) .
Case Studies
- Inhibition of T-cell Proliferation :
- Kinase Inhibition :
Research Findings
Several studies have focused on the structure-activity relationship (SAR) of thiazole derivatives:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-({2-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarbonitrile exhibit significant anticancer properties. For instance, a study demonstrated that derivatives showed promising activity against breast cancer cell lines (MCF7) through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study : A molecular docking study revealed that the compound binds effectively to the active site of the estrogen receptor, suggesting a potential mechanism for its anticancer effects .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro assays against various bacterial strains indicated that it possesses significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Case Study : A series of thiazole derivatives were tested for their antimicrobial efficacy, and results showed that those containing the thiazole moiety exhibited enhanced activity compared to non-thiazole counterparts .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key modifications to explore include:
- Altering the Nitro Group Position : Investigating different positions for the nitro group could enhance potency.
- Substituting Chlorine with Other Halogens : This may impact lipophilicity and biological activity.
- Varying the Thiazole Ring Structure : Different substitutions on the thiazole ring could lead to improved selectivity and reduced toxicity.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-({2-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Thiazole ring formation : React 3-chlorophenyl-substituted precursors with thiourea derivatives under reflux conditions to form the thiazol-4-yl moiety .
Ethylamino linkage : Introduce the ethylamino group via nucleophilic substitution or condensation reactions, using reagents like 2-chloroethylamine in anhydrous solvents (e.g., DMF) at 60–80°C .
Nitrobenzenecarbonitrile coupling : Employ a nitro-group introduction via nitration or direct coupling using Pd-catalyzed cross-coupling reactions, followed by cyanation with CuCN .
Optimization : Monitor reaction progress with TLC/HPLC. Adjust catalyst loading (e.g., 5–10 mol% Pd) and temperature (70–100°C) to balance yield and purity.
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for nitrobenzene; δ 6.8–7.5 ppm for chlorophenyl) and thiazole carbons (δ 150–160 ppm) .
- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and nitro (asymmetric NO₂ stretch ~1520 cm⁻¹) functional groups .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to C₁₆H₁₂ClN₅O₂S (exact mass calculated: 397.03) and fragmentation patterns for structural validation .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–12) using UV-Vis spectroscopy (λmax ~300–350 nm for nitroaromatic absorption) .
- Stability : Conduct accelerated degradation studies (40–60°C, 75% humidity) and monitor via HPLC. Use Arrhenius plots to predict shelf life .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Prioritize derivatives with improved binding affinity (ΔG < -8 kcal/mol) .
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to identify optimal functional groups (e.g., electron-withdrawing groups on the nitrobenzene ring) .
Q. What experimental designs are suitable for investigating environmental fate and degradation pathways?
- Methodological Answer :
- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze photoproducts via LC-MS/MS. Measure half-life under varying pH and oxygen levels .
- Biotic Degradation : Use soil microcosms spiked with the compound (10–100 ppm) and track metabolite formation (e.g., amine derivatives) over 30 days using GC-MS .
Q. How can contradictions between theoretical predictions and experimental reactivity data be resolved?
- Methodological Answer :
- Cross-Validation : Compare DFT-calculated reaction barriers (e.g., nitro-group reduction potentials) with cyclic voltammetry data. Adjust computational parameters (e.g., solvent models) to align with empirical results .
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-nitro) to trace reaction pathways and validate intermediates via in situ FTIR .
Q. What strategies mitigate interference from by-products in biological assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
